2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H16N6O and its molecular weight is 296.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
- Studies on derivatives such as BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, have highlighted the compound's metabolism and disposition in humans. BMS-690514 is metabolized via multiple pathways, including oxidation and glucuronidation, suggesting a highly metabolized profile for related compounds as well (Christopher et al., 2010).
Imaging and Diagnostic Applications
- The use of specific ligands in positron emission tomography (PET) imaging to study receptor distribution in the human brain, such as in the case of 5-HT1A receptors, shows the potential application of structurally related compounds in neurological research and diagnostics. For instance, WAY-100635 and its analogs have been used to achieve detailed mapping of 5-HT1A receptors, offering a path for related compounds to be developed as imaging agents for various neurological conditions (Pike et al., 1996).
Therapeutic Research
- Compounds like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (PyG) highlight the pursuit of novel inhibitors for specific enzymes or receptors, in this case, aromatase, as a strategy in the treatment of postmenopausal breast cancer. This underscores the potential for related chemical entities to be explored for their therapeutic applications, especially in oncology (Haynes et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors , which play a significant role in various neurological conditions .
Mode of Action
Compounds with similar structures have been shown to exhibit affinity towards alpha1-adrenergic receptors . They interact with these receptors, potentially leading to changes in the receptor’s activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds have been found to target , are involved in numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
The interaction of similar compounds with alpha1-adrenergic receptors could potentially lead to changes in the activity of these receptors .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the action of similar compounds .
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-22-14-9-13(18-11-19-14)20-5-7-21(8-6-20)15-12(10-16)3-2-4-17-15/h2-4,9,11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLXQLOGHJDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.